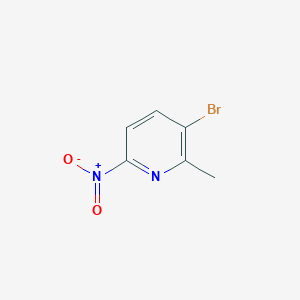

3-溴-2-甲基-6-硝基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quantum Mechanical and Spectroscopic Analysis

The first paper presents a comprehensive study on the molecular structure, electronic, and vibrational characteristics of 2-Amino-3-bromo-5-nitropyridine, which is closely related to the compound of interest, 3-Bromo-2-methyl-6-nitropyridine. The research utilizes Density Functional Theory (DFT) with a B3LYP functional and a 6-311++G (d, p) basis set to obtain vibrational frequencies, which are then compared with experimental FT-IR and FT-Raman spectral data. The agreement between the simulated and observed spectra confirms the accuracy of the theoretical model. The study also includes quantum chemical calculations to determine various properties such as HOMO-LUMO energies, electronegativity, and chemical potential. The low softness value and high electrophilicity index suggest significant biological activity. Additionally, the title compound's potential as a Non-Linear Optical (NLO) material is highlighted by its high first-order hyperpolarizability and non-zero dipole moment. The paper also explores the thermodynamic properties of the molecule, revealing the relationship between heat capacity, entropy, and enthalpy changes with temperature. Finally, docking studies predict the binding orientation, affinity, and activity of the compound, with a notable interaction with the protein 5FCT, a Dihydrofolate synthase inhibitor .

Chemical Reactions Analysis

The second paper investigates the reactions of various bromomethyl-nitropyridines with aromatic amines, which is relevant to understanding the chemical behavior of 3-Bromo-2-methyl-6-nitropyridine. The study shows that 2-Bromomethyl-3-nitropyridine reacts with aromatic amines at room temperature to yield 2-arylaminomethyl-3-nitropyridines. However, at higher temperatures, the reaction products are 2H-pyrazolo[4,3-b]pyridines. Similarly, 4-bromomethyl-3-nitropyridine leads to the formation of 2H-pyrazolo[3,4-c]pyridines. These findings indicate that the bromomethyl group on the nitropyridine ring is reactive and can undergo transformations to form various heterocyclic compounds, depending on the reaction conditions .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 3-Bromo-2-methyl-6-nitropyridine, the studies on related compounds offer insights into the properties that might be expected. The quantum mechanical and spectroscopic analysis from the first paper suggests that similar nitropyridine compounds exhibit distinct electronic and vibrational characteristics that can be studied using DFT and spectroscopic methods. The chemical reactions analysis from the second paper indicates that the bromomethyl group is a key reactive site, which could imply that 3-Bromo-2-methyl-6-nitropyridine may also participate in reactions with nucleophiles such as aromatic amines to form new compounds. The potential NLO properties and biological activity highlighted in the first paper may also be relevant for the compound of interest, suggesting possible applications in materials science and pharmaceuticals .

科学研究应用

氨的反应性

与3-溴-2-甲基-6-硝基吡啶密切相关的硝基吡啶衍生物的一个应用涉及它们对氨的反应性。这种反应性受溶剂的极性影响,加速取代过程,特别是当取代基位于对位或邻位相对于硝基的位置时。这种反应性已被用于合成各种氨基吡啶的衍生物,展示了该化合物在合成新化学实体中的用途(Hertog & Jouwersma, 1953)。

光谱研究

光谱研究,特别是振动光谱(FT-IR和FT-Raman)研究,是另一个使用类似化合物如3-羟基-6-甲基-2-硝基吡啶的领域。这些研究提供了关于这些化合物的分子结构和特性的见解,利用密度泛函理论等技术进行分析。这些研究对于理解这些化合物的分子行为和性质是基础的(Karnan, Balachandran, & Murugan, 2012)。

与亲核试剂的反应

另一个重要的应用是硝基吡啶N-氧化物与亲核试剂的反应。例如,3-溴-4-硝基吡啶N-氧化物的衍生物经历各种反应,导致不同化合物的形成,如双(乙氧羰基)甲基-和氰基(乙氧羰基)甲基-吡啶N-氧化物。这些反应受取代基的电子效应和立体效应的影响,这在合成化学中是关键的(MatsumuraEizo & ArigaMasahiro,2006)。

分子对接和生物相互作用

计算计算已被用于研究5-溴-3-硝基吡啶-2-碳腈等衍生物的分子结构和能量。这些研究涉及与靶蛋白的分子对接,以研究这些分子的生物学意义。这样的研究表明了这些化合物在药物设计和理解分子相互作用中的潜力(Arulaabaranam, Muthu, Mani, & Geoffrey, 2021)。

亲核取代反应

研究还探讨了与胺类的亲核取代反应,导致硝基群迁移产物等产物。这些研究有助于我们理解重排机制和硝基吡啶在各种溶剂和条件下的行为,这对于合成应用至关重要(Yao, Blake, & Yang, 2005)。

安全和危害

属性

IUPAC Name |

3-bromo-2-methyl-6-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-5(7)2-3-6(8-4)9(10)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZKULYNVOIOOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-methyl-6-nitropyridine | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride](/img/structure/B2551317.png)

![N-[1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethyl]prop-2-enamide](/img/structure/B2551322.png)

![N-(2-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2551328.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)

![4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide](/img/structure/B2551334.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2551336.png)